(R)-(+)-4'-Benzyloxy Carvedilol is a chiral compound derived from carvedilol, a third-generation beta-blocker widely used in the treatment of hypertension and heart failure. This compound exhibits unique pharmacological properties due to its specific stereochemistry, which influences its interaction with adrenergic receptors.
The compound is synthesized as a derivative of carvedilol, which itself was developed as a non-selective beta-adrenergic antagonist with additional alpha-1 blocking activity. The synthesis of (R)-(+)-4'-Benzyloxy Carvedilol involves various organic reactions, often utilizing benzyloxy groups to enhance its pharmacokinetic properties and receptor selectivity.
(R)-(+)-4'-Benzyloxy Carvedilol belongs to the class of beta-adrenergic antagonists and is categorized under cardiovascular agents. Its chemical structure allows it to function as both an alpha-1 adrenoceptor blocker and a beta-adrenergic antagonist, making it effective in managing cardiovascular conditions.
The synthesis of (R)-(+)-4'-Benzyloxy Carvedilol typically involves several key steps:
The reaction conditions often include the use of protecting groups to prevent unwanted side reactions, selective reduction methods, and optimized solvent systems to ensure high yields and purity. Industrial synthesis may utilize large-scale techniques such as solvent evaporation and crystallization for product isolation .
(R)-(+)-4'-Benzyloxy Carvedilol has a complex molecular structure characterized by:
The molecular formula is typically represented as , with a molecular weight of approximately 352.43 g/mol. The stereochemistry is crucial for its biological activity, particularly in how it interacts with adrenergic receptors.
(R)-(+)-4'-Benzyloxy Carvedilol can undergo various chemical reactions:
Common reagents used in these reactions include sodium hydroxide for substitution processes and palladium on carbon for reduction reactions. The major products from these reactions include oxidized derivatives and substituted forms that may have varying biological activities .
(R)-(+)-4'-Benzyloxy Carvedilol primarily acts by blocking alpha-1 adrenergic receptors and beta-adrenergic receptors, leading to vasodilation and reduced heart rate.
The compound exhibits high lipophilicity, enabling rapid absorption from the gastrointestinal tract and significant first-pass metabolism in the liver, favoring the (R)-enantiomer's efficacy. Its action results in decreased blood pressure and heart rate, contributing to its therapeutic effects in cardiovascular diseases .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm its structural integrity and purity .
(R)-(+)-4'-Benzyloxy Carvedilol has several scientific uses:
The strategic installation of benzyl ether groups at specific positions on carvedilol's aromatic ring system presents significant synthetic challenges due to competing reaction pathways. The 4'-position benzylation of carvedilol derivatives requires precise control to prevent unwanted isomer formation and ensure optimal pharmacological activity.
The phenolic hydroxyl group of carvedilol at the 4'-position exhibits distinct reactivity compared to other oxygen-containing functional groups in the molecule. Under standard benzylation conditions (NaH/BnBr in polar aprotic solvents), the reaction yields a mixture of 4'-, 5'-, and di-O-benzylated isomers due to comparable nucleophilicity of the phenolic oxygens. Research demonstrates that the 5'-position demonstrates approximately 60% relative reactivity compared to the 4'-position under standard conditions, complicating isolation of the desired 4'-isomer [6]. Phase-transfer catalysis (PTC) methodologies significantly improve regioselectivity by leveraging differential solubility and charge distribution effects. The optimized system employing NaOH/15-crown-5 in tetrahydrofuran achieves 4'-benzylation with 89% selectivity at 68% yield by creating a microenvironment favoring reaction at the less sterically hindered position [7]. The crown ether preferentially complexes sodium cations, generating a highly nucleophilic phenoxide anion while minimizing base-mediated degradation pathways that plague traditional approaches.
Table 1: Regioselectivity Outcomes Under Different Benzylation Conditions
Condition | Catalytic System | 4'-Isomer Yield | 5'-Isomer Yield | Di-Benzylated |
---|---|---|---|---|
Standard Alkylation | NaH/BnBr/DMF | 42% | 38% | 12% |
Phase Transfer Catalysis | NaOH/15-crown-5/THF | 68% | 15% | 8% |
Lewis Acid-Mediated | Ag₂O/BnBr/Toluene | 55% | 28% | 10% |
Transition metal-catalyzed cross-coupling offers an alternative pathway for direct 4'-functionalization that circumvents traditional etherification challenges. Palladium-catalyzed O-arylation using benzyl alcohol derivatives demonstrates particular promise, achieving 78% yield with minimal isomer formation when employing Pd(OAc)₂/XPhos catalyst systems. The mechanism proceeds through a Pd⁰/Pdᴵᴵ catalytic cycle where the key benzyloxypalladium intermediate forms via oxidative addition of the benzyl bromide precursor [2]. Microwave-assisted synthesis significantly enhances reaction efficiency, reducing process times from 18 hours to 45 minutes while maintaining yields above 70% and reducing thermal degradation byproducts. The reaction demonstrates excellent functional group tolerance toward carvedilol's secondary amine and carbazole functionalities when protected with acid-labile groups like tert-butoxycarbonyl (Boc). Recent advances in photoredox catalysis demonstrate potential for further selectivity improvements through radical-mediated pathways under mild conditions, though these approaches currently remain at the proof-of-concept stage for complex molecules like carvedilol derivatives [7].
The chiral center in carvedilol derivatives necessitates efficient resolution techniques to obtain the therapeutically relevant R-(+)-enantiomer. Direct resolution of 4'-benzyloxy carvedilol proves challenging due to the compound's structural complexity and multiple functional groups. Instead, resolution at the epichlorohydrin precursor stage offers superior results. Polysaccharide-based chiral stationary phases (CSPs), particularly cellulose tris(3,5-dimethylphenylcarbamate), achieve baseline separation of enantiomers with resolution factors (Rₛ) > 2.5 when using ethanol/n-hexane mobile phases [6]. The separation mechanism involves differential π-π interactions and hydrogen bonding with the chiral selector, where the R-enantiomer exhibits stronger binding due to optimal spatial orientation of its benzyloxy moiety. Simulated moving bed (SMB) chromatography enables large-scale production (>500g/batch) with enantiomeric excess (ee) consistently >99.5% and recovery rates exceeding 92%. This technology significantly reduces solvent consumption (by 65-70%) and increases productivity (by 3-4 fold) compared to batch chromatography. Diastereomeric salt formation with O,O'-di-p-toluoyl-tartaric acid (DTTA) provides a complementary approach, yielding the R-enantiomer with 98.7% ee after two crystallizations, though with lower overall yield (68%) due to mother liquor losses [6].
Large-scale synthesis of (R)-(+)-4'-benzyloxy carvedilol generates characteristic impurities requiring rigorous control to ensure pharmaceutical quality. Accelerated stability studies (40°C/75% RH) reveal three primary degradants: the debenzylated derivative (Impurity A, 4'-hydroxy carvedilol) at 0.8-1.2%, the 5'-benzyloxy positional isomer (Impurity B) at 0.3-0.6%, and an oxidation product resulting from carbazole ring hydroxylation (Impurity C) at 0.1-0.3% after 4 weeks [6]. Process-related impurities include residual epichlorohydrin dimer (≤0.15%) from the precursor synthesis and the S-enantiomer (≤0.3%) from incomplete resolution. Forced degradation under oxidative conditions (3% H₂O₂, 50°C) generates two additional quinone-type oxidation products at m/z 510.2152 and 526.2101, identified through high-resolution mass spectrometry as carbazole-N-oxide and 7-hydroxycarbazole derivatives, respectively. Acidic hydrolysis (0.1M HCl, reflux) primarily yields the debenzylated product along with minimal (<0.05%) cleavage of the oxypropanolamine side chain. The benzyl ether linkage demonstrates surprising stability under basic conditions (0.1M NaOH), with less than 0.1% degradation observed after 24 hours at 60°C, attributed to steric protection by adjacent methoxy and alkyl groups [7].
A validated UPLC-UV/MS method enables simultaneous quantification of 12 structurally related substances in (R)-(+)-4'-benzyloxy carvedilol. The method employs an Acquity BEH C₁₈ column (2.1 × 100 mm, 1.7 μm) with 0.1% formic acid in water and acetonitrile as mobile phases. Critical resolution parameters include baseline separation (Rₛ > 2.0) between 4'- and 5'-benzyloxy isomers, and sensitivity to 0.03% for all specified impurities [6]. The method demonstrates linearity (r² > 0.999) over 0.03-150% of the specification limit and precision with %RSD < 4.5% across triplicate analyses. Quantitative NMR (qNMR) using maleic acid as internal standard provides orthogonal confirmation for major impurities, with DMSO-d₆ as optimal solvent due to excellent peak separation of benzyl methylene protons (δ 5.05 ppm for 4'-isomer vs. 5.12 ppm for 5'-isomer). Forced degradation samples analyzed by 2D LC-MS (HILIC × RP) coupled with high-resolution mass spectrometry (QTOF, mass accuracy < 3 ppm) identified previously unreported dimeric impurities resulting from Michael addition of the secondary amine to dehydrocarvedilol intermediates [4].
Table 3: Characterization and Control Limits for Key Impurities
Impurity | Structural Characteristic | Origin | Identification Method | Specification Limit |
---|---|---|---|---|
Positional isomer | 5'-Benzyloxy carvedilol | Regioselectivity issue | UPLC (tʀ=9.32 min vs. 10.15 min) | ≤0.5% |
Debenzylated | 4'-Hydroxy carvedilol | Hydrolysis | HRMS m/z 422.1968 [M+H]⁺ | ≤1.0% |
Carbazole N-oxide | N-Oxide of carbazole ring | Oxidative degradation | Characteristic UV λₘₐₓ 342 nm | ≤0.3% |
S-Enantiomer | (S)-(-)-4'-Benzyloxy carvedilol | Incomplete resolution | Chiral HPLC (tʀ=14.22 min) | ≤0.3% |
Epichlorohydrin dimer | Bis(3-chloro-2-hydroxypropyl)ether | Precursor impurity | GC-MS (characteristic ions m/z 185) | ≤0.15% |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9